molecular formula C16H16ClFN2O4 B592403 Pazufloxacin Hydrochloride CAS No. 127046-45-1

Pazufloxacin Hydrochloride

Cat. No.: B592403
CAS No.: 127046-45-1
M. Wt: 354.762
InChI Key: CMTPJMNSFKHJBR-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pazufloxacin Hydrochloride is synthesized through a series of chemical reactions involving the formation of its core quinolone structureThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pazufloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pazufloxacin Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of fluoroquinolone synthesis and reactivity.

    Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial populations.

    Medicine: This compound is investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.

    Industry: This compound is used in the development of new antibacterial agents and formulations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Pazufloxacin Hydrochloride is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and levofloxacin .

Uniqueness

Compared to other fluoroquinolones, this compound has a broader spectrum of activity, lower toxicity, and higher efficacy against certain bacterial strains. It also exhibits a lower incidence of side effects and reduced potential for developing resistance .

Conclusion

This compound is a potent fluoroquinolone antibiotic with significant applications in medicine, chemistry, biology, and industry. Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections, particularly those caused by drug-resistant strains.

Biological Activity

Pazufloxacin hydrochloride, a fluoroquinolone antibiotic, has garnered attention for its potent antibacterial properties, particularly against Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, efficacy against specific pathogens, and associated pharmacological effects.

Pazufloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are critical for DNA replication and transcription in bacteria. By binding to the 16S ribosomal RNA, pazufloxacin also disrupts protein synthesis, leading to bacterial cell death .

Antibacterial Efficacy

Pazufloxacin has demonstrated significant in vitro and in vivo activity against a wide range of pathogens:

  • Broad Spectrum : It is effective against various Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Legionella pneumophila.
  • Case Study on Legionnaires' Disease : In a reported case, a 51-year-old male with culture-proven Legionnaires' disease was successfully treated with intravenous pazufloxacin. The drug showed excellent extracellular and intracellular activity against the isolated strain from the patient, confirming its efficacy in severe infections .

Oxidative Stress and Antioxidant Activity

A study evaluated the oxidative stress induced by pazufloxacin in rabbits over a 21-day treatment period. The key findings include:

  • Reduced Glutathione Levels : Glutathione levels decreased significantly in treated groups compared to controls (Table 1).
  • Increased Lipid Peroxidation : Significant lipid peroxidation was observed in pazufloxacin-treated rabbits, indicating oxidative damage .
Treatment GroupDay 0 (nmol/mL)Day 7 (nmol/mL)Day 14 (nmol/mL)Day 21 (nmol/mL)
Untreated Controls431.43 ± 20.58464.62 ± 41.74490.43 ± 51.60487.66 ± 29.67
Pazufloxacin431.43 ± 23.88555.88 ± 51.65551.27 ± 29.37392.71 ± 20.34
Meloxicam490.43 ± 24.50395.48 ± 18.82493.19 ± 20.33379.80 ± 12.86
Pazufloxacin + Meloxicam421.29 ± 5.71478.44 ± 13.91487.66 ± 49.75408.38 ± 4.36

Resistance Development

Research has shown that resistance to pazufloxacin can develop in certain bacterial strains, particularly Staphylococcus aureus. A study simulating serum levels indicated that resistance mechanisms could emerge during treatment, necessitating careful monitoring of antibiotic effectiveness .

Pharmacokinetics

Pazufloxacin exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Varies between formulations; intravenous administration leads to quicker peak concentrations compared to oral forms.
  • Distribution : Good tissue penetration, making it effective for systemic infections .

Properties

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTPJMNSFKHJBR-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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